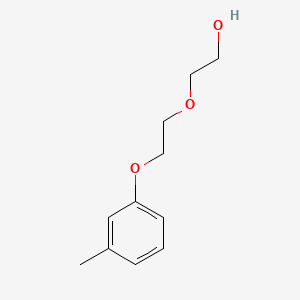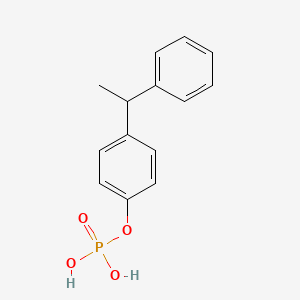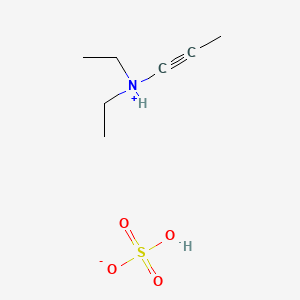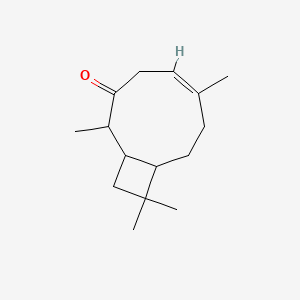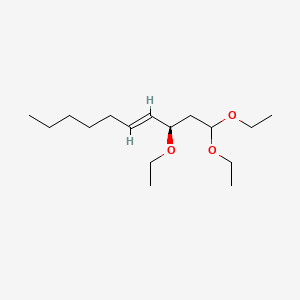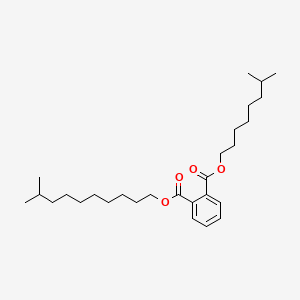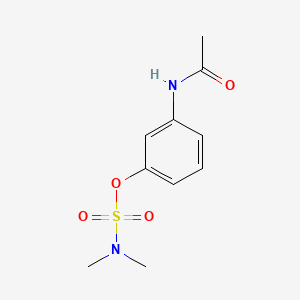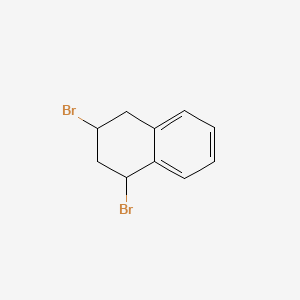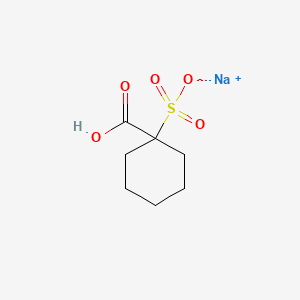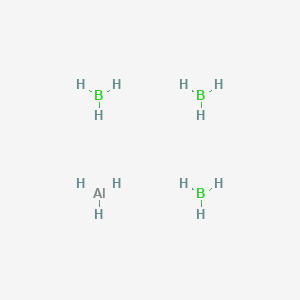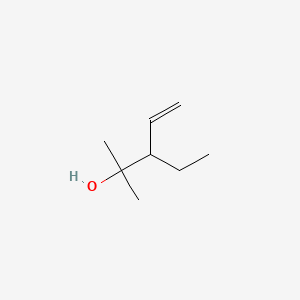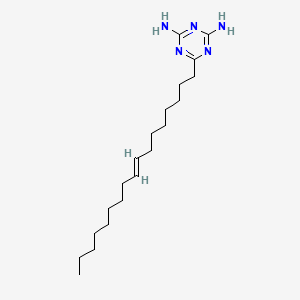
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a long aliphatic chain with a double bond, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine typically involves the alkylation of a triazine precursor with a heptadec-8-en-1-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability. Key steps include:
Raw Material Preparation: Purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions for maximum yield.
Purification: Using techniques like recrystallization or chromatography to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Epoxides, diols
Reduction: Partially hydrogenated triazine derivatives
Substitution: Alkylated or acylated triazine derivatives
Wissenschaftliche Forschungsanwendungen
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long aliphatic chain allows it to embed within lipid membranes, potentially disrupting cellular processes. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the double bond in the aliphatic chain.
6-(Octadecyl)-1,3,5-triazine-2,4-diamine: Features a saturated aliphatic chain.
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diol: Contains hydroxyl groups instead of amino groups.
Uniqueness
6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a long, unsaturated aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85508-20-9 |
|---|---|
Molekularformel |
C20H37N5 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
6-[(E)-heptadec-8-enyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19(21)25-20(22)24-18/h9-10H,2-8,11-17H2,1H3,(H4,21,22,23,24,25)/b10-9+ |
InChI-Schlüssel |
SZKMSLYYDGGDLA-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(=NC(=N1)N)N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


